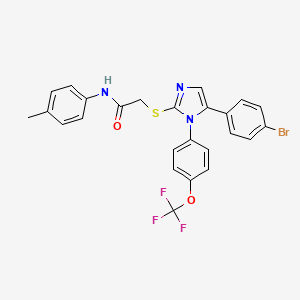

2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Description

2-((5-(4-Bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a structurally complex imidazole-based thioacetamide derivative. Its core consists of a 1H-imidazole ring substituted at position 1 with a 4-(trifluoromethoxy)phenyl group and at position 5 with a 4-bromophenyl moiety. A thioether linkage connects the imidazole to an acetamide backbone, which is further N-substituted with a p-tolyl group.

Properties

IUPAC Name |

2-[5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19BrF3N3O2S/c1-16-2-8-19(9-3-16)31-23(33)15-35-24-30-14-22(17-4-6-18(26)7-5-17)32(24)20-10-12-21(13-11-20)34-25(27,28)29/h2-14H,15H2,1H3,(H,31,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHJOEKHIPQGLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19BrF3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide represents a significant class of imidazole derivatives known for their diverse biological activities. This article explores its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 574.4 g/mol. The structure features a complex arrangement that includes bromophenyl and trifluoromethoxy groups, contributing to its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of imidazole derivatives. For instance, compounds similar to the one in focus have shown promising results against Clostridioides difficile, with IC50 values ranging from 0.10 to 0.24 μM, indicating effective inhibition of the FabK enzyme critical for bacterial survival . The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl and imidazole rings significantly influence antibacterial efficacy.

Anticancer Activity

The anticancer properties of imidazole derivatives have been extensively studied. In vitro assays using the NCI-60 cancer cell line panel demonstrated moderate to good activity against various cancer types. Compounds within this class exhibited GI50 values (the concentration required to inhibit cell growth by 50%) in the range of 25.1 to 93.3 μM across different cell lines, indicating potential as anticancer agents .

Table 1: Anticancer Activity Data

| Compound | Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |

|---|---|---|---|---|

| Compound A | EKVX | 25.1 | 77.5 | 93.3 |

| Compound B | RPMI-8226 | 21.5 | - | - |

| Compound C | OVCAR-4 | 28.7 | - | - |

Anti-inflammatory Activity

Imidazole derivatives have also been implicated in anti-inflammatory responses. Specific compounds have shown effectiveness in inhibiting calcium influx in response to platelet-activating factor (PAF), suggesting a mechanism for reducing inflammation . This action is crucial for developing therapies targeting inflammatory diseases.

Case Study 1: Antibacterial Efficacy

A study evaluated a series of imidazole derivatives against C. difficile. The compound with a p-bromophenyl substitution demonstrated enhanced inhibition compared to its analogs, with an IC50 of 0.53 μM . This result underscores the importance of structural modifications in enhancing antibacterial properties.

Case Study 2: Anticancer Potential

In another investigation, various imidazole derivatives were tested against breast cancer cell lines, yielding IC50 values that suggest significant cytotoxic effects. The compound's structural features were correlated with its ability to induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

Scientific Research Applications

Anticancer Activity

Research has indicated that imidazole derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The thioamide functionality of this compound enhances its antimicrobial activity. Studies have shown that similar compounds possess broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. This suggests that our compound may also exhibit similar properties, warranting further investigation .

Enzyme Inhibition

Imidazole derivatives are known to act as enzyme inhibitors, particularly in the modulation of protein kinases. The specific structure of this compound may allow it to interact with key enzymes involved in cellular signaling pathways, potentially leading to therapeutic applications in diseases characterized by dysregulated kinase activity .

Agricultural Applications

Given the presence of the bromophenyl and trifluoromethoxy groups, this compound may have potential as a pesticide or herbicide. Compounds with similar functionalities have been shown to exhibit herbicidal activity, suggesting that this compound could be effective in agricultural settings .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal explored the effects of imidazole derivatives on breast cancer cells. The researchers found that compounds similar to our target molecule significantly reduced cell viability by inducing apoptosis through the activation of caspase pathways . This highlights the potential of our compound in developing new cancer therapies.

Case Study 2: Antimicrobial Testing

In another study, a series of thioamide compounds were synthesized and tested against various bacterial strains. The results indicated that compounds with structural similarities exhibited minimum inhibitory concentrations (MICs) below clinically relevant thresholds, suggesting their potential as effective antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related derivatives from published studies, focusing on substituent effects, synthetic routes, and inferred properties.

Structural Analogues and Substituent Effects

Key Observations:

- Halogen Effects: Bromine (target) vs.

- Electron-Donating/Withdrawing Groups : The target’s 4-(trifluoromethoxy)phenyl (strongly electron-withdrawing) contrasts with 4-methoxyphenyl (electron-donating) in Compound 9, which may modulate electronic interactions in enzyme binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.